1-Butyl-3-methylimidazolium Tetrachloroferrate
Overview
Description
1-Butyl-3-methylimidazolium tetrachloroferrate is a magnetic ionic liquid. It is known for its paramagnetic properties due to the presence of the high spin tetrachloroferrate anion. This compound is characterized by its low water solubility and its ability to be attracted by a simple small neodymium magnet .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium Tetrachloroferrate(III), also known as 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(III), is a magnetic ionic liquid It’s known to interact with various substances due to its excellent coordinating ability .
Mode of Action
This compound can interact with its targets through oxidation and reduction processes . It can act as an oxidizing agent, capable of oxidizing other substances, while it can also undergo reduction . This dual nature allows it to participate in a variety of chemical reactions.
Biochemical Pathways
It’s known to participate in some electrochemical reactions, such as electrochemical oxidation-reduction reactions .
Pharmacokinetics
It’s known that the compound has quite low water solubility , which could impact its bioavailability and distribution in biological systems.
Result of Action
Due to the presence of the high spin fecl4 anion, the liquid is paramagnetic . This property could potentially be harnessed in applications requiring magnetic responsiveness.
Action Environment
The action, efficacy, and stability of this compound(III) can be influenced by environmental factors. Additionally, it should be stored in an inert gas environment at room temperature .
Preparation Methods
1-Butyl-3-methylimidazolium tetrachloroferrate can be synthesized from 1-butyl-3-methylimidazolium chloride and ferric chloride. The reaction involves mixing these two compounds, which results in the formation of the desired ionic liquid . The industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium tetrachloroferrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can act as an oxidizing agent, oxidizing other substances while itself being reduced.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Coordination: The compound has good coordination properties, allowing it to form complexes with other ligands.
Common reagents used in these reactions include other ionic liquids, organic solvents, and various metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-3-methylimidazolium tetrachloroferrate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound’s magnetic properties make it useful in biological applications, such as magnetic resonance imaging (MRI) and targeted drug delivery.
Medicine: It is explored for its potential in medical diagnostics and treatments, particularly in areas requiring magnetic properties.
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium tetrachloroferrate is unique due to its combination of magnetic properties and ionic liquid characteristics. Similar compounds include:
- 1-Ethyl-3-methylimidazolium tetrachloroferrate
- 1-Propyl-3-methylimidazolium tetrachloroferrate
- 1-Hexyl-3-methylimidazolium tetrachloroferrate
- 1-Octyl-3-methylimidazolium tetrachloroferrate
These compounds share similar ionic liquid properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and magnetic properties .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLFBVHUIJIII-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4FeN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359845-21-9 | |
Record name | 1-Butyl-3-methylimidazolium Tetrachloroferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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